molecular formula C21H19NO4 B11649255 2-{[(1,3-Benzodioxol-5-ylmethyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione

2-{[(1,3-Benzodioxol-5-ylmethyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione

Cat. No.: B11649255
M. Wt: 349.4 g/mol
InChI Key: DPWDJDKOXKCEAW-UHFFFAOYSA-N
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Description

2-({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a cyclohexane-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the reaction of catechol with formaldehyde to form the benzodioxole ring. This intermediate is then reacted with appropriate reagents to introduce the amino and methylidene groups.

The cyclohexane-1,3-dione core is synthesized separately, often through the Claisen condensation of ethyl acetoacetate with benzaldehyde, followed by cyclization. The final step involves the coupling of the benzodioxole intermediate with the cyclohexane-1,3-dione core under specific conditions, such as the use of a base like sodium hydride in an aprotic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety is known to interact with proteins through hydrogen bonding and hydrophobic interactions, which can modulate enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE is unique due to its combination of the benzodioxole moiety with the cyclohexane-1,3-dione core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyliminomethyl)-3-hydroxy-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C21H19NO4/c23-18-9-16(15-4-2-1-3-5-15)10-19(24)17(18)12-22-11-14-6-7-20-21(8-14)26-13-25-20/h1-8,12,16,23H,9-11,13H2

InChI Key

DPWDJDKOXKCEAW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C(=C1O)C=NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4

Origin of Product

United States

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